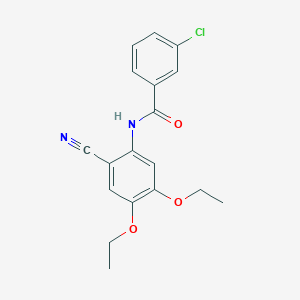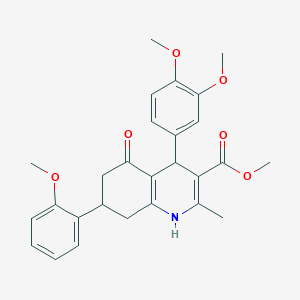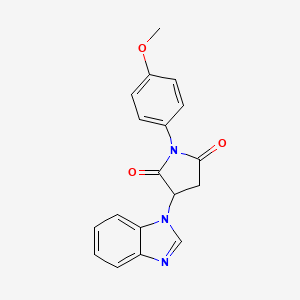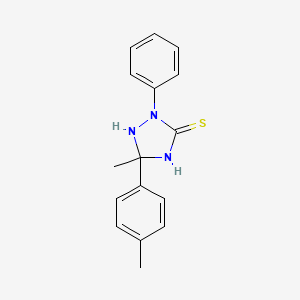![molecular formula C14H20N8O3 B11080668 {1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B11080668.png)
{1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazol-4-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1H-1,2,3-TRIAZOL-4-YL]METHANOL is a complex organic compound that features a triazine ring substituted with morpholine groups and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1H-1,2,3-TRIAZOL-4-YL]METHANOL typically involves multiple steps. One common method starts with the reaction of cyanuric chloride with morpholine in the presence of a base such as triethylamine. This reaction forms the 4,6-dimorpholino-1,3,5-triazine intermediate. The intermediate is then reacted with 1H-1,2,3-triazole-4-carbaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
[1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1H-1,2,3-TRIAZOL-4-YL]METHANOL can undergo several types of chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include bases like triethylamine, solvents such as dioxane and water, and catalysts for specific transformations. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation or reduction reactions can modify the functional groups on the triazole ring.
Scientific Research Applications
Chemistry
In chemistry, [1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1H-1,2,3-TRIAZOL-4-YL]METHANOL is used as a building block for synthesizing more complex molecules.
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Studies have demonstrated its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of [1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1H-1,2,3-TRIAZOL-4-YL]METHANOL involves its interaction with specific molecular targets. For instance, in anticancer applications, it inhibits the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to reduced cancer cell viability.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimorpholino-1,3,5-triazine: Shares the triazine core but lacks the triazole ring.
1,3,5-Triazine Amino Acid Derivatives: These compounds have similar triazine cores but different substituents, leading to varied biological activities.
Uniqueness
What sets [1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1H-1,2,3-TRIAZOL-4-YL]METHANOL apart is its dual functionality, combining the properties of both the triazine and triazole rings
Properties
Molecular Formula |
C14H20N8O3 |
|---|---|
Molecular Weight |
348.36 g/mol |
IUPAC Name |
[1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)triazol-4-yl]methanol |
InChI |
InChI=1S/C14H20N8O3/c23-10-11-9-22(19-18-11)14-16-12(20-1-5-24-6-2-20)15-13(17-14)21-3-7-25-8-4-21/h9,23H,1-8,10H2 |
InChI Key |
FQCZNJCIFALHHT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N3C=C(N=N3)CO)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}benzamide](/img/structure/B11080595.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11080600.png)

![6-[(2-ethoxyethyl)sulfanyl]-3,3-dimethyl-8-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11080612.png)

![2-[(2-cyanophenyl)sulfanyl]-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide](/img/structure/B11080615.png)
![Dimethyl 1-[4-(butylsulfanyl)phenyl]-4-(4-chloro-3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11080620.png)
![4-(4-Methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B11080629.png)
![9-Bromo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11080637.png)

![1-(Ethylthio)-4-methyl-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11080645.png)

![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(hexylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11080672.png)
